5-Ethylthiophene-3-sulfonyl chloride
Description
5-Ethylthiophene-3-sulfonyl chloride is a sulfonating agent characterized by a thiophene ring substituted with an ethyl group at the 5-position and a sulfonyl chloride (-SO₂Cl) group at the 3-position. Its molecular formula is C₆H₇ClO₂S₂, with a molecular weight of approximately 210.59 g/mol. This compound is used in organic synthesis, particularly for introducing sulfonyl groups into target molecules, enabling the creation of sulfonamides, sulfonate esters, and other derivatives relevant to drug discovery and materials science .
Properties
IUPAC Name |
5-ethylthiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-2-5-3-6(4-10-5)11(7,8)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLCGDMZWNHXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethylthiophene-3-sulfonyl chloride is an organic compound belonging to the thiophene family, characterized by its sulfonic acid chloride functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of 5-ethylthiophene-3-sulfonyl chloride, supported by research findings and case studies.
- Molecular Formula : CHClOS
- Molecular Weight : Approximately 210.7 g/mol
- Physical State : White crystalline solid
- Melting Point : 98 - 100 °C
- Boiling Point : 280 - 282 °C
- Solubility : Soluble in polar solvents (e.g., water, methanol), insoluble in non-polar solvents (e.g., hexane)
Anti-inflammatory Properties
Research indicates that 5-ethylthiophene-3-sulfonyl chloride exhibits significant anti-inflammatory effects. A study revealed that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The mechanism involves the modulation of signaling pathways associated with inflammation, making it a potential candidate for treating inflammatory diseases.
Antibacterial Activity
The antibacterial efficacy of 5-ethylthiophene-3-sulfonyl chloride has been evaluated against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological methods. For example:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Escherichia coli | 30 ± 0.12 | 7.81 |
| Staphylococcus aureus | 32 ± 0.12 | 7.81 |
| Klebsiella pneumoniae | 28 ± 0.12 | 15.62 |
These results indicate that the compound is nearly as effective as traditional antibiotics like ciprofloxacin .
Anticancer Potential
Emerging research suggests that 5-ethylthiophene-3-sulfonyl chloride may exhibit anticancer properties through its ability to induce apoptosis in cancer cells. A molecular docking study indicated that this compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, suggesting a potential role in cancer therapeutics .
Case Studies
- Anti-inflammatory Study : In a controlled experiment, mice treated with 5-ethylthiophene-3-sulfonyl chloride showed a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.
- Antibacterial Efficacy : A comparative study involving various sulfonamide derivatives highlighted that 5-ethylthiophene-3-sulfonyl chloride outperformed many existing antibiotics against resistant strains of bacteria, showcasing its therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that sulfonamide derivatives, including those derived from thiophene-3-sulfonyl chlorides, exhibit significant anticancer properties. Although no clinically approved drugs are based on these compounds, studies suggest potential therapeutic effects against various cancer types through mechanisms that may involve the inhibition of specific enzymes or pathways related to tumor growth .
Synthesis of Bioactive Molecules
5-Ethylthiophene-3-sulfonyl chloride serves as a key intermediate in synthesizing bioactive molecules. For instance, it can be used to create sulfonamide derivatives that have been shown to possess antibacterial and antifungal activities . The ability to modify the thiophene ring further enhances the diversity of potential bioactive compounds.
Organic Synthesis
Palladium-Catalyzed Reactions
This compound is particularly useful in palladium-catalyzed desulfitative arylation reactions. For example, when reacted with 1-methylpyrrole and other heteroarenes, it can yield various heteroaryl compounds with high efficiency. In one study, a reaction involving 4-bromo-2,5-dichlorothiophene-3-sulfonyl chloride resulted in an 81% yield of the desired product . This demonstrates its utility as a coupling agent in forming complex organic structures.
Formation of Sulfonamides
5-Ethylthiophene-3-sulfonyl chloride can react with amines to form sulfonamides, which are important pharmacophores in drug development. The reaction conditions can be optimized to achieve high yields and selectivity for desired products .
Material Science
Polymer Chemistry
In materials science, thiophene-based compounds are increasingly being explored for their conductive properties. 5-Ethylthiophene-3-sulfonyl chloride can be utilized in the synthesis of conductive polymers or as a dopant in organic electronic devices. Its ability to form stable sulfonate groups enhances the solubility and processability of polymer materials .
Table 1: Summary of Key Applications
| Application Area | Description | Yield/Outcome |
|---|---|---|
| Medicinal Chemistry | Synthesis of bioactive sulfonamide derivatives | Varied; significant anticancer activity reported |
| Organic Synthesis | Palladium-catalyzed desulfitative arylation | Up to 81% yield in specific reactions |
| Material Science | Development of conductive polymers | Improved solubility and conductivity |
Case Study: Anticancer Activity
A study highlighted the potential of sulfonamide derivatives synthesized from thiophene-3-sulfonyl chlorides showing promising results against various cancer cell lines. The mechanism involved targeting specific pathways crucial for cellular proliferation .
Comparison with Similar Compounds
Structural Analogs: Thiophene-Based Sulfonyl Chlorides
Thiophene derivatives with sulfonyl chloride groups are critical intermediates in medicinal chemistry. Key comparisons include:
2-Thiophenecarboxylic Acid Chloride
- Molecular Formula : C₅H₃ClO₂S.
- Applications: Used in synthesizing antiretroviral and agrochemical compounds.
5-(Isoxazol-3-yl)thiophene-2-sulfonyl Chloride
- Structure : Isoxazolyl substituent at the 5-position; sulfonyl chloride at the 2-position.
- Molecular Formula: C₇H₅ClNO₃S₂ (estimated).
- Key Differences : The isoxazole ring introduces additional nitrogen and oxygen atoms, enhancing hydrogen-bonding capacity. This may improve binding affinity in drug-receptor interactions compared to the ethyl group in the target compound. However, steric hindrance from the heterocyclic substituent could reduce reactivity in nucleophilic substitutions .
Functional Analogs: Non-Thiophene Sulfonyl Chlorides
Trifluoromethanesulfonyl Chloride (Triflyl Chloride)
- Structure : CF₃SO₂Cl.
- Molecular Weight : 168.52 g/mol.
- Physical Properties : Boiling point 29–32°C, density 1.583 g/mL.
- Reactivity : The trifluoromethyl group is strongly electron-withdrawing, making triflyl chloride a superior leaving group in SN2 reactions. In contrast, the thiophene ring in 5-ethylthiophene-3-sulfonyl chloride offers π-conjugation, stabilizing intermediates in electrophilic aromatic substitution. The ethyl group’s inductive electron-donating effect further moderates reactivity compared to triflyl chloride’s aggressive electrophilicity .
Q & A
Basic: What are the established synthetic routes for 5-ethylthiophene-3-sulfonyl chloride, and how are reaction conditions optimized to ensure high yield?
Answer:
The synthesis typically involves two key steps: (1) introduction of the ethyl group at the 5-position of the thiophene ring and (2) sulfonylation at the 3-position. A common approach is the sulfonylation of 5-ethylthiophene using chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) under controlled temperatures (0–5°C) to avoid over-sulfonation . For example, reacting 5-ethylthiophene with ClSO₃H in dichloromethane yields the sulfonic acid intermediate, which is then treated with SOCl₂ under reflux to form the sulfonyl chloride . Yield optimization requires precise stoichiometry (e.g., 1:1.2 molar ratio of thiophene to ClSO₃H) and inert atmosphere conditions to prevent hydrolysis of the sulfonyl chloride group .
Basic: What analytical techniques are essential for characterizing 5-ethylthiophene-3-sulfonyl chloride, and how are spectral data interpreted?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns. The ethyl group (δ ~1.3 ppm for CH₃, δ ~2.6 ppm for CH₂) and sulfonyl chloride (deshielded thiophene protons at δ ~7.5–8.0 ppm) are diagnostic .
- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ and fragments like [M−Cl]⁺ verify the molecular formula.
- Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, N, S percentages .
Advanced: How can competing side reactions (e.g., ring bromination or over-sulfonation) be mitigated during synthesis?
Answer:
Side reactions arise due to the electrophilic nature of sulfonylation reagents. Mitigation strategies include:
- Temperature Control : Maintaining sub-5°C during sulfonylation reduces electrophilic attack at unintended positions .
- Regioselective Protection : Pre-functionalizing the ethyl group with a directing/protecting group (e.g., trimethylsilyl) enhances sulfonylation at the 3-position .
- Reagent Selection : Using milder sulfonylation agents like sulfur trioxide–DMF complexes minimizes ring bromination, a common issue with ClSO₃H in the presence of residual Br₂ .
Advanced: What methods resolve contradictions in reported biological activity data for sulfonamide derivatives synthesized from this compound?
Answer:
Discrepancies often stem from impurities or uncharacterized by-products. To address this:
- HPLC-PDA/MS Purity Checks : Ensure derivatives are >95% pure before biological testing .
- Control Experiments : Compare activity of derivatives synthesized via alternate routes (e.g., nucleophilic substitution vs. coupling reactions) to isolate structure-activity relationships .
- Computational Modeling : Use DFT calculations to predict reactivity of the sulfonyl chloride group, identifying potential off-target interactions .
Advanced: How does the electronic nature of the ethyl group influence the reactivity of 5-ethylthiophene-3-sulfonyl chloride in nucleophilic substitutions?
Answer:
The ethyl group acts as an electron-donating substituent via hyperconjugation, increasing electron density at the 3-position. This enhances reactivity toward nucleophiles (e.g., amines, alcohols) by stabilizing the transition state during substitution. Comparative studies with methyl or unsubstituted thiophene sulfonyl chlorides show faster reaction kinetics (2–3x rate increase) for the ethyl derivative in SNAr reactions .
Basic: What safety protocols are critical when handling 5-ethylthiophene-3-sulfonyl chloride in laboratory settings?
Answer:
- Storage : Keep at −20°C in airtight, amber vials to prevent hydrolysis .
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to its corrosive and lachrymatory properties .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: What strategies are effective in scaling up the synthesis of 5-ethylthiophene-3-sulfonyl chloride while maintaining reproducibility?
Answer:
- Continuous Flow Reactors : Improve heat dissipation during exothermic sulfonylation, reducing batch variability .
- In-line FTIR Monitoring : Tracks reaction progress in real-time, enabling automated quenching at optimal conversion .
- Crystallization Optimization : Use solvent systems like hexane/ethyl acetate (3:1) for consistent recrystallization yields (>85%) .
Basic: How is 5-ethylthiophene-3-sulfonyl chloride utilized in synthesizing bioactive sulfonamides?
Answer:
It serves as a precursor for sulfonamide libraries via reaction with amines. For example:
- Antimicrobial Agents : React with substituted anilines to yield sulfonamides with MIC values <10 µg/mL against S. aureus .
- Enzyme Inhibitors : Coupling with heterocyclic amines produces carbonic anhydrase IX inhibitors (IC₅₀ ~50 nM) .
Reaction conditions (e.g., DMF as solvent, 60°C, 12h) ensure complete substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
